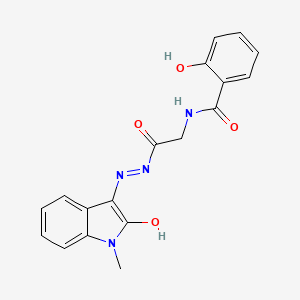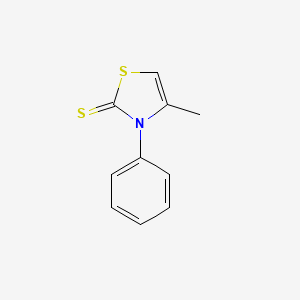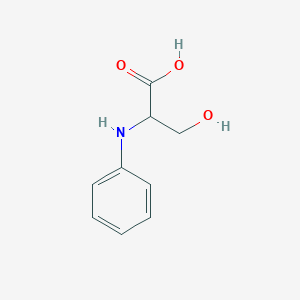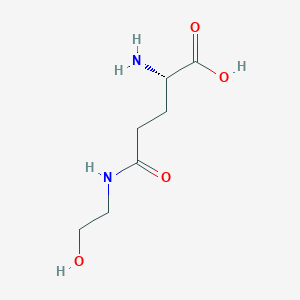
n5-(2-Hydroxyethyl)-l-glutamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Glutamine, N-(2-hydroxyethyl)- is a derivative of the amino acid L-glutamine It is a non-essential amino acid that plays a crucial role in various metabolic processes This compound is known for its involvement in protein synthesis, cellular energy production, and nitrogen transport
Métodos De Preparación
Synthetic Routes and Reaction Conditions: L-Glutamine, N-(2-hydroxyethyl)- can be synthesized through the aminolysis of poly(γ-benzyl L-glutamate) with 2-amino-1-ethanol. This reaction typically requires the presence of a crosslinking agent such as octamethylenediamine . The reaction conditions include maintaining a controlled temperature and pH to ensure the successful formation of the desired product.
Industrial Production Methods: In industrial settings, the production of L-Glutamine, N-(2-hydroxyethyl)- involves large-scale synthesis using similar aminolysis reactions. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions: L-Glutamine, N-(2-hydroxyethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form simpler amine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
L-Glutamine, N-(2-hydroxyethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing various polymers and copolymers.
Biology: This compound is studied for its role in cellular metabolism and protein synthesis.
Mecanismo De Acción
The mechanism of action of L-Glutamine, N-(2-hydroxyethyl)- involves its role in cellular metabolism. It enhances phagocytosis by neutrophils and monocytes, leading to increased synthesis of glutathione in the intestine . This helps maintain the integrity of the intestinal mucosa by reducing oxidative stress. Additionally, it improves the nicotinamide adenine dinucleotide (NAD) redox potential, which is crucial for cellular energy production .
Comparación Con Compuestos Similares
L-Glutamine: A non-essential amino acid involved in protein synthesis and nitrogen transport.
N-(2-Hydroxyethyl)glutamine: Another derivative with similar properties but different applications.
Comparison: L-Glutamine, N-(2-hydroxyethyl)- is unique due to its specific hydroxyl group, which imparts distinct chemical properties and reactivity. This makes it more suitable for certain applications, such as in the synthesis of hydrogels and biodegradable materials, compared to its counterparts .
Propiedades
Número CAS |
2650-74-0 |
|---|---|
Fórmula molecular |
C7H14N2O4 |
Peso molecular |
190.20 g/mol |
Nombre IUPAC |
(2S)-2-amino-5-(2-hydroxyethylamino)-5-oxopentanoic acid |
InChI |
InChI=1S/C7H14N2O4/c8-5(7(12)13)1-2-6(11)9-3-4-10/h5,10H,1-4,8H2,(H,9,11)(H,12,13)/t5-/m0/s1 |
Clave InChI |
DGBJQQBLTDLFMF-YFKPBYRVSA-N |
SMILES isomérico |
C(CC(=O)NCCO)[C@@H](C(=O)O)N |
SMILES canónico |
C(CC(=O)NCCO)C(C(=O)O)N |
melting_point |
188.5 - 191 °C |
Descripción física |
Solid |
Números CAS relacionados |
27878-59-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(4-Fluoroanilino)-2-oxoethyl] 3-methylbenzoate](/img/structure/B14159949.png)

![methyl N-[(2-chlorobenzyl)carbamoyl]-L-alaninate](/img/structure/B14159960.png)
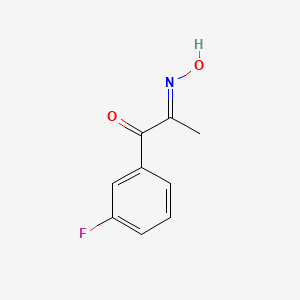
![1-Thia-4-azaspiro[4.5]decane-3-carboxylic acid, (R)-](/img/structure/B14159973.png)

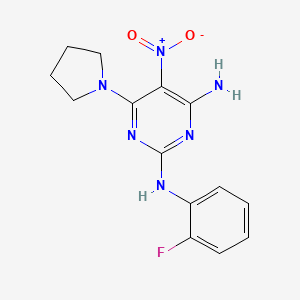
![N-(2,4-dimethylphenyl)-2-methyl-N-[(2-oxo-1H-quinolin-4-yl)methyl]propanamide](/img/structure/B14159991.png)

